3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thian-3-yl group and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of thian-3-ylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Thian-4-yl)amino]propan-1-ol
- 2-[(Thian-3-yl)amino]propan-1-ol
Uniqueness
3-[(Thian-3-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications.
Properties
Molecular Formula |
C9H17NO2S2 |
---|---|
Molecular Weight |
235.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)thian-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)5-3-9(7-14)10-8-2-1-4-13-6-8/h8-10H,1-7H2 |
InChI Key |
VHEPZQHLGURXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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